Cefpodoxime proxetil isopropylcarbamate is an orally administered, third-generation cephalosporin antibiotic that exhibits a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. This compound is a prodrug, meaning it is converted into its active form, cefpodoxime, after administration. The chemical structure of cefpodoxime proxetil is represented by the formula (RS)-1(isopropoxycarbonyloxy) ethyl (+)-(6R,7R)-7-[2-(2-amino-4-thiazolyl)-2-{(Z)methoxyimino}acetamido]-3-methoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, with a molecular weight of approximately 557.6 g/mol .
Cefpodoxime proxetil is classified as a semi-synthetic antibiotic derived from the cephalosporin class. It is primarily utilized for treating various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections. Its effectiveness stems from its ability to inhibit bacterial cell wall synthesis .
The synthesis of cefpodoxime proxetil involves several key steps:
This method allows for high yields and purity while minimizing the number of synthesis steps required compared to previous methods that involved more complex procedures and expensive reagents .
Cefpodoxime proxetil has a complex molecular structure characterized by multiple functional groups, including:
The empirical formula of cefpodoxime proxetil is C21H27N5O9S2, highlighting its intricate composition that contributes to its pharmacological properties .
The structural formula can be represented as follows:
Cefpodoxime proxetil undergoes hydrolysis in the gastrointestinal tract to yield cefpodoxime, its active metabolite. This conversion involves the cleavage of the ester bond present in the prodrug structure . The mechanism involves:
This reaction pathway is crucial for its antibacterial efficacy.
Cefpodoxime acts primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins, disrupting peptidoglycan formation, which is essential for maintaining bacterial cell integrity. This action leads to bacterial lysis and death .
Cefpodoxime has demonstrated effectiveness against a variety of pathogens, including Streptococcus pneumoniae and Haemophilus influenzae, making it a valuable option in treating respiratory infections .
Cefpodoxime proxetil appears as a solid compound with specific solubility characteristics:
Key chemical properties include:
These properties influence its pharmacokinetics and therapeutic application.
Cefpodoxime proxetil is widely used in clinical settings for treating various bacterial infections due to its broad-spectrum activity. Its applications include:
Due to its stability against certain beta-lactamases, cefpodoxime proxetil serves as an effective alternative for patients with penicillin allergies or resistance .
CPIPC possesses the molecular formula C25H33N5O11S2 and a molecular weight of 643.69 g/mol [2]. Structurally, it features the core cephem framework characteristic of cephalosporins: a β-lactam ring fused to a dihydrothiazine ring. The molecule contains a methoxyimino group attached to the aminothiazolyl side chain, which enhances its stability against β-lactamase enzymes. The critical structural distinction from cefpodoxime proxetil lies in the esterification pattern at the C-4 carboxyl group. While cefpodoxime proxetil contains a 1-(isopropoxycarbonyloxy)ethyl ester moiety, CPIPC incorporates an isopropylcarbamate group, likely formed through unintended nucleophilic substitution during synthesis [6] [8].
Table 1: Key Chemical Identifiers of Cefpodoxime Proxetil Isopropylcarbamate
Property | Value |
---|---|
CAS Registry Number | 1192365-87-9 |
IUPAC Name | Cefpodoxime Proxetil Isopropylcarbamate |
Molecular Formula | C₂₅H₃₃N₅O₁₁S₂ |
Molecular Weight | 643.69 g/mol |
SMILES Notation | COCC1=C(N2C@HC@HC2=O)C(=O)OC(C)OC(=O)OC(C)C |
Purity Specifications | >95% (HPLC) [2] |
The compound typically presents as a neat solid and requires storage at -20°C to maintain stability. Spectroscopic characterization includes distinctive signatures in 1H NMR and LC-MS profiles, which aid in its identification during impurity screening. The presence of both primary amino groups and carbamate linkages contributes to its polarity and chromatographic behavior [2] [3].
CPIPC forms during the esterification step of cefpodoxime acid (the active metabolite) with 1-iodoethyl isopropyl carbonate (IEC), a key reagent in cefpodoxime proxetil production. The synthesis involves a multi-step sequence starting from 7-aminocephalosporanic acid (7-ACA), proceeding through methoxylation, side-chain condensation, and final esterification [3] [4]. CPIPC generation occurs through two primary pathways:
Table 2: Formation Conditions and Characteristics of CPIPC in Synthesis
Synthetic Stage | Reaction Conditions | Impurity Formation Mechanism |
---|---|---|
Esterification | Cefpodoxime acid + IEC in DMA with DBU catalyst | Nucleophilic attack of amine group on IEC |
Workup & Crystallization | pH adjustment with ammonia solution | Reaction of isopropyl chloroformate byproducts with amine groups |
Critical process parameters influencing CPIPC levels include:
Chromatographic studies reveal CPIPC consistently appears at levels between 0.05-0.5% in crude cefpodoxime proxetil batches, necessitating purification through recrystallization or chromatography to reduce it below regulatory thresholds [3] [6].
As a potential genotoxic impurity due to its carbamate structure, CPIPC undergoes strict monitoring per ICH Q3A(R2) guidelines, which classify impurities at levels ≥0.10% as requiring identification and qualification [3]. The European Pharmacopoeia (EP 7.0) specifically lists CPIPC as a specified impurity in cefpodoxime proxetil monographs, with an acceptance criterion of not more than 0.3% [3]. Regulatory submissions for cefpodoxime proxetil APIs must include:
Table 3: Regulatory and Analytical Parameters for CPIPC Control
Parameter | Specification | Analytical Method |
---|---|---|
Identification Threshold | 0.10% (ICH Q3A) | HPLC-DAD/MS with reference standard |
Qualification Threshold | 0.15% (ICH Q3A) | Comparative LC-MS/MS fragmentation |
Reporting Threshold | 0.05% (EP 7.0) | HPLC with UV detection at 254 nm |
Typical Retention Time | ~12.5 min (C18 column) | Mobile Phase: Formic acid-methanol-water [3] |
Recommended control strategies include:
Forced degradation studies demonstrate CPIPC's stability under thermal and photolytic conditions but susceptibility to hydrolysis under alkaline conditions, informing packaging and storage requirements (controlled room temperature, protection from moisture) [3]. International suppliers provide CPIPC as a certified reference material specifically for analytical method development, method validation, and quality control applications in ANDA submissions and commercial production [1] [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1